Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Palladium catalysis C–N cross-coupling Reductive elimination kinetics

Dissecting electronic vs. steric contributions to reductive elimination in Buchwald-Hartwig amination is hindered by ligands that conflate both effects. This hybrid dialkylbiarylphosphine uniquely combines RuPhos's electron-rich 2',6'-diisopropoxy lower ring with BrettPhos's 3,6-dimethoxy upper ring, enabling isolation of the 3-methoxy substituent's electronic impact without altering lower-ring electronics. • Reductive elimination rate half that of RuPhos, directly attributable to 3-methoxy-induced O-bound Pd isomer (³¹P NMR: 45.4/44.3 ppm) • Isolable Pd(II) amido complex (56% yield, t₁/₂ ~42 min at 50 °C) for stoichiometric kinetic studies • Ideal for diarylamine/electron-rich aryl halide couplings where reductive elimination rate control governs selectivity Supplied at ≥98% purity with batch-specific COA. Custom synthesis from gram to kilogram scale available.

Molecular Formula C32H47O4P
Molecular Weight 526.7 g/mol
Cat. No. B12873054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Molecular FormulaC32H47O4P
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC
InChIInChI=1S/C32H47O4P/c1-22(2)35-27-18-13-19-28(36-23(3)4)30(27)31-26(33-5)20-21-29(34-6)32(31)37(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3
InChIKeyOTOAOLMUBVOHEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine – A BrettPhos-RuPhos Hybrid Biarylphosphine Ligand for Palladium-Catalyzed C–N Cross-Coupling


Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (CAS 1993444-02-2) is a dialkylbiarylphosphine ligand belonging to the Buchwald ligand family. It is formally a BrettPhos–RuPhos hybrid: its "lower" aryl ring bears 2',6'-diisopropoxy substituents identical to RuPhos, while the "upper" aryl ring carries 3,6-dimethoxy groups identical to those of BrettPhos [1]. The compound was designed as a mechanistic probe to isolate the electronic contribution of the 3-methoxy substituent on the rate of reductive elimination in palladium-catalyzed C–N bond formation [1]. It is supplied by specialty manufacturers at ≥98% purity (NLT 98%, CAS 1993444-02-2) for R&D and industrial catalysis applications .

Why RuPhos, BrettPhos, or SPhos Cannot Simply Replace Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine in Reductive-Elimination-Sensitive C–N Couplings


This hybrid ligand is not a trivial mixture of RuPhos and BrettPhos features; it produces a palladium amido complex that undergoes reductive elimination at a rate half that of the RuPhos-based analog, a difference directly attributed to the 3-methoxy substituent on the upper ring [1]. The 3-methoxy group enables formation of a unique O-bound palladium isomer (A3-O) that coexists with the C-bound isomer (A3-C) and retards the overall rate of reductive elimination, a behavior not observed with RuPhos (L1) or SPhos (L2) [1]. Substituting this ligand with RuPhos would eliminate the rate-modulating methoxy effect; substituting with BrettPhos would alter the lower-ring electronics and shift the rate-limiting step from reductive elimination to oxidative addition [2]. No in-class analog simultaneously provides the electron-rich diisopropoxy lower ring of RuPhos and the 3-methoxy upper-ring substitution of BrettPhos in a single scaffold.

Quantitative Differentiation Evidence for Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine vs. RuPhos, BrettPhos, and SPhos


Reductive Elimination Rate of Pd(II) Amido Complex: Half the Rate of the RuPhos Analog at 50 °C

The reductive elimination rate of the palladium(II) amido complex derived from the target compound (A3, based on hybrid ligand L3) was directly compared to that of the RuPhos-derived amido complex (A1a, based on ligand L1). Both complexes were monitored by ³¹P NMR at 50 °C in benzene-d₆ [1]. The average rate of reductive elimination for A3 was half that of A1a. In contrast, SPhos (L2/A2) and RuPhos (L1/A1a) gave similar rates of reductive elimination under identical conditions [1]. This establishes that the 3-methoxy substituent unique to the target compound retards the rate of reductive elimination by a factor of approximately 2 relative to RuPhos.

Palladium catalysis C–N cross-coupling Reductive elimination kinetics

Formation of O-Bound Pd(II) Isomer: Unique to the 3-Methoxy-Substituted Upper Ring

The amido complex A3 derived from the target hybrid ligand exists as an equilibrium mixture of a C-bound isomer (A3-C, ³¹P NMR 45.4 ppm) and an O-bound isomer (A3-O, ³¹P NMR 44.3 ppm) at room temperature [1]. This O-bound isomer arises from coordination of the 3-methoxy oxygen to the palladium center and is not observed for RuPhos-based complex A1a, which exists exclusively as the C-bound species [1]. The isomer ratio remained constant throughout the course of reductive elimination, indicating that isomerization is faster than reductive elimination. The O-bound isomer either undergoes reductive elimination much more slowly than the C-bound isomer or does not participate productively, thereby retarding the overall rate [1].

Palladium amido complexes Isomerism Ligand design

X-Ray Crystallographic Comparison: No Significant Structural Difference Between A3 and A1a, Confirming Electronic Origin of Rate Retardation

X-ray crystal structures were obtained for both the hybrid-ligand amido complex A3 and the RuPhos-based amido complex A1a [1]. Comparison of the two structures revealed no significant differences in bond lengths, bond angles, or coordination geometry around the palladium center [1]. The geometry at palladium in A1a is square planar with CAr–Pd–P = 89.86°, N–Pd–CAr = 87.56°, P–Pd–C1' = 81.79°, and N–Pd–C1' = 100.81°; the A3 complex exhibited structurally analogous metrics [1]. The absence of steric perturbations indicates that the 2-fold rate difference between A3 and A1a originates purely from the electronic effects of the 3-methoxy substituent, not from steric crowding.

X-ray crystallography Structure–activity relationship Phosphine ligand design

Rate-Limiting Step Differentiation: Hybrid Ligand Retains Reductive Elimination as Rate-Determining Step, Distinct from BrettPhos

Under catalytic conditions (model reaction: 3-bromoanisole + diphenylamine at 105 °C), the rate law for the target hybrid ligand L3 remained consistent with reductive elimination as the rate-determining step, similar to RuPhos (L1) and SPhos (L2) [1]. In contrast, DFT calculations by Tian et al. established that for BrettPhos the rate-limiting step is oxidative addition, not reductive elimination, due to greater steric hindrance around the metal center [2]. The computed barrier for reductive elimination in the Pd-RuPhos system is 32.0 kcal/mol [2]. The hybrid ligand thus preserves the kinetic profile of RuPhos while introducing the electronic modulation of BrettPhos's upper ring, occupying a distinct mechanistic niche.

Buchwald–Hartwig amination Rate-limiting step DFT calculations

Electron-Donating Lower Ring Stabilizes Amido Complex: Isolable Resting State Confirmed by Reaction Calorimetry

Reaction calorimetry and kinetic studies confirmed that the palladium(II) amido complex is the resting state for catalysts based on the target hybrid ligand and RuPhos, enabling isolation and full characterization [1]. The amido complex A3 was isolated in 56% yield from the corresponding oxidative addition complex [1]. This stability is imparted by the electron-rich 2',6'-diisopropoxy-substituted lower aryl ring, which coordinates to palladium through an η²-aryl interaction. Ligands with electron-deficient lower rings (e.g., XPhos/L7) undergo reductive elimination much faster and do not accumulate the amido complex as a resting state [1].

Reaction calorimetry Catalyst resting state Amido complex stability

Recommended Application Scenarios for Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine Based on Mechanistic Evidence


Mechanistic Studies of C–N Reductive Elimination Where Rate Modulation by a Remote Methoxy Group Is Required

The 2-fold slower reductive elimination rate of the L3-derived Pd(II) amido complex relative to RuPhos, coupled with the unique formation of an O-bound isomer, makes this ligand an ideal tool for dissecting the electronic contributions of the upper aryl ring to the reductive elimination elementary step [1]. Researchers studying Hammett relationships or designing new ligands for C–N coupling can use this hybrid scaffold to isolate the 3-methoxy effect without altering lower-ring electronics [1].

Catalyst Development for Diarylamine Couplings Where Amido Complex Stability Must Be Tuned

The electron-rich 2',6'-diisopropoxy lower ring stabilizes the Pd(II) amido resting state (half-life ~42 min at 50 °C for A1a), while the 3-methoxy upper ring retards reductive elimination [1]. This combination is valuable for coupling reactions of diarylamines with aryl halides where an excessively fast reductive elimination would limit conversion or selectivity. The ligand provides an intermediate stability window between the rapidly eliminating XPhos-based systems and the over-stabilized p-Me₂N-SPhos systems (rate ~0.1× RuPhos) [1].

Pre-Formation of Characterized Pd(II) Amido Precatalysts for Kinetic and Calorimetric Investigations

Because the amido complex A3 is isolable in pure form (56% yield) and fully characterizable by ³¹P NMR and X-ray crystallography, this ligand is suited for laboratories preparing well-defined Pd(II) amido species as stoichiometric precursors for kinetic studies [1]. The presence of two resolvable ³¹P NMR resonances (45.4 ppm for A3-C, 44.3 ppm for A3-O) allows real-time monitoring of isomer populations during catalysis [1].

Comparative Ligand Screening in Buchwald–Hartwig Amination Where Rate-Limiting Step Identity Is Critical

For substrate classes where the rate-limiting step identity governs catalyst selection—oxidative addition for BrettPhos vs. reductive elimination for RuPhos—this hybrid ligand provides a RuPhos-like kinetic profile (reductive elimination rate-determining) with electronic modulation from the BrettPhos upper ring [1] [2]. It should be prioritized in screening cascades when diarylamine or N-alkyl aniline substrates are used with electron-rich aryl halides, where oxidative addition is not limiting and reductive elimination control is desired [1].

Quote Request

Request a Quote for Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.